molecular formula C7H9BrN2O2 B568022 ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1269293-48-2

ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B568022
M. Wt: 233.065
InChI Key: AZFAPSHASGINRH-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It is a pyrazole derivative, which is a class of compounds that have gained popularity since the early 1990s due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a scaffold similar to our compound of interest, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, has been produced by Wang Y et al. as an insecticidal compound .


Molecular Structure Analysis

The molecular structure of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .

Scientific Research Applications

  • Intermediate in Insecticide Synthesis : It serves as an important intermediate in the synthesis of new insecticides like chlorantraniliprole (Lan Zhi-li, 2007).

  • Synthesis of Pyrazole Derivatives : The compound is used in the synthesis of various pyrazole derivatives, which have potential applications in different fields such as medicinal chemistry (Ji Ya-fei, 2009).

  • Synthesis of Condensed Pyrazoles : It undergoes selective cyclocondensation for the synthesis of condensed pyrazoles, which are important in chemical research (P. S. Lebedˈ et al., 2012).

  • Crystal Structure Analysis : The compound has been used in studies for crystal structure analysis, which aids in understanding molecular geometry and properties (S. Viveka et al., 2016).

  • Cytostatic Activity : Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate derivatives show significant cytostatic activity, potentially useful in cancer research (M. García-López et al., 1979).

  • Coordination Polymers : It's utilized in the synthesis of coordination polymers, important in materials science (M. Cheng et al., 2017).

  • Cross-Coupling Reactions : The compound is used in cross-coupling reactions for synthesizing condensed pyrazoles, which are useful in organic synthesis (Eglė Arbačiauskienė et al., 2011).

  • Anticancer Research : Novel oxime-containing pyrazole derivatives synthesized using this compound show potential as regulators for apoptosis and autophagy in lung cancer cells (Liang-Wen Zheng et al., 2010).

  • Density Functional Theory (DFT) Studies : It has been the subject of DFT studies to understand its molecular structure and properties (C.-S. Zhao et al., 2023).

  • Corrosion Inhibition : Pyrazole derivatives synthesized from this compound are studied as corrosion inhibitors for mild steel, relevant in industrial processes (P. Dohare et al., 2017).

  • Antimicrobial Agents : Certain derivatives exhibit antimicrobial activity, suggesting potential use in medical treatments (A. Radwan et al., 2014).

  • Synthesis of Heterocycles : Used in the synthesis of tri- and tetra-cyclic heterocycles, important in pharmaceutical research (S. M. Allin et al., 2005).

  • Synthesis of Pyrazole-Based Analogues : This compound is central in the synthesis of pyrazole-based lamellarin O analogues for biological evaluations (Karolina Dzedulionytė et al., 2023).

  • Cytotoxicity Studies : Its derivatives have been studied for cytotoxicity against various cancer cell lines, important for developing new cancer therapies (Q. Huang et al., 2017).

  • Auxin Activities : Some derivatives exhibit auxin activities, which can be important in agricultural applications (A. Yue et al., 2010).

  • High Regioselectivity in Reactions : Demonstrates high regioselectivity in alkylation and acylation reactions, important in organic chemistry (L. Wen et al., 2005).

  • Trifluoromethyl-Promoted Synthesis : Utilized in the synthesis of trifluoromethylated pyrazoles with potential applications in medicinal chemistry (Yan‐Chao Wu et al., 2006).

  • Fungicidal and Plant Growth Regulation : Shows potential for fungicidal and plant growth regulation activities (L. Minga, 2005).

  • Novel Insecticide Intermediate : Used in the synthesis of novel insecticide intermediates (Niu Wen-bo, 2011).

Safety And Hazards

When handling ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Pyrazoles, including ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that future research may continue to explore the synthesis and applications of pyrazole derivatives.

properties

IUPAC Name

ethyl 5-bromo-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFAPSHASGINRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693384
Record name Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

CAS RN

1269293-48-2
Record name Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
M Pavone - 2022 - repository.unipr.it
Antimicrobial resistance (AMR) is a natural phenomenon that occurs when bacteria, viruses, fungi, and parasites develop the ability to survive when exposed to antimicrobials. If no …
Number of citations: 0 www.repository.unipr.it

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